m-PEG5-tiol

Descripción general

Descripción

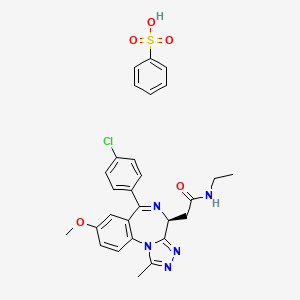

m-PEG5-thiol is a PEG derivative containing a thiol group. The thiol group reacts with maleimide, OPSS, vinylsulfone and transition metal surfaces including gold, silver, etc. The hydrophilic PEG spacer increases solubility in aqueous media.

Aplicaciones Científicas De Investigación

Biomedicina

m-PEG5-tiol, también conocido como mPEG-SH, se utiliza ampliamente en el campo de la biomedicina {svg_1}. Es uno de los métodos más sencillos y versátiles para modificar los nanorods de oro (GNR), especialmente para aplicaciones en biomedicina {svg_2}. La disminución de la toxicidad de los GNR peguilados es fundamental para investigar las interacciones célula-nanomaterial {svg_3}.

Nanotecnología

this compound se aplica en nanotecnología {svg_4}. Se utiliza en la modificación de nanorods de oro, que se presentan en aplicaciones prometedoras en los campos de la imagen, los sensores, la óptica, los agentes anticancerígenos y los LED {svg_5}.

Liberación de fármacos

this compound se utiliza en la investigación de la liberación de fármacos {svg_6}. El proceso de peguilación, que implica el uso de this compound, se puede optimizar para lograr una alta eficiencia, lo cual es crucial en los sistemas de administración de fármacos {svg_7}.

Cultivo celular

this compound se utiliza en la investigación del cultivo celular {svg_8}. Los compuestos peguilados exhiben efectos tóxicos e inmunológicos minimizados en comparación con los espaciadores no PEG {svg_9}, lo que los hace adecuados para estudios de cultivo celular.

Soporte de síntesis de ligandos

this compound se utiliza en el estudio del soporte de síntesis de ligandos {svg_10}. El grupo tiol en this compound tiene una alta afinidad por el oro, lo que lo convierte en un método versátil para modificar los nanorods de oro {svg_11}.

Investigación de nuevos materiales

this compound se aplica en la investigación de nuevos materiales {svg_12}. Se utiliza en la síntesis de compuestos de polímeros injertados y recubrimientos funcionales modificados con polietilenglicol {svg_13}.

Ciencia de los polímeros

this compound se utiliza en la ciencia de los polímeros {svg_14}. Se utiliza en la peguilación de nanorods de oro, un proceso que imparte un alto grado de estabilidad y biocompatibilidad a los nanorods {svg_15}.

Optimización del pH

El uso de this compound es crucial en la optimización del pH para la peguilación de alta eficiencia de los nanorods de oro {svg_16}. El proceso de peguilación se puede aplicar para modificar los GNR a varios niveles de pH, logrando altas eficiencias de peguilación {svg_17}.

Mecanismo De Acción

Target of Action

The primary target of 2,5,8,11,14-Pentaoxahexadecane-16-thiol, also known as mPEG5-SH, is proteins with free thiol groups, specifically on cysteine side chains . This compound is a PEG-based linker for PROTACs, which are molecules that join two essential ligands, crucial for forming PROTAC molecules . These molecules enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Mode of Action

2,5,8,11,14-Pentaoxahexadecane-16-thiol interacts with its targets through a process known as PEGylation . This involves the attachment of the PEG group to proteins and other biomolecules, which decreases aggregation and increases solubility . The thiol group on the compound reacts specifically and efficiently with maleimide or disulfide . This reaction occurs under mild conditions and results in the formation of stable thioether bonds .

Biochemical Pathways

The primary biochemical pathway affected by 2,5,8,11,14-Pentaoxahexadecane-16-thiol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By attaching to proteins via PEGylation, the compound can direct the ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of 2,5,8,11,14-Pentaoxahexadecane-16-thiol are largely determined by its PEGylation. PEGylation can enhance the stability, solubility, and half-life of drugs, and reduce their immunogenicity and antigenicity

Result of Action

The result of the action of 2,5,8,11,14-Pentaoxahexadecane-16-thiol is the selective degradation of target proteins within cells . By directing the ubiquitin-proteasome system to these targets, the compound can influence cellular functions and potentially lead to therapeutic effects.

Action Environment

The action of 2,5,8,11,14-Pentaoxahexadecane-16-thiol can be influenced by various environmental factors. For instance, the pH level can affect the efficiency of the reaction between the thiol group and maleimide or disulfide . Furthermore, the compound’s stability and efficacy can be affected by storage conditions. It is recommended to store the compound at -5°C and keep it dry and away from sunlight .

Propiedades

IUPAC Name |

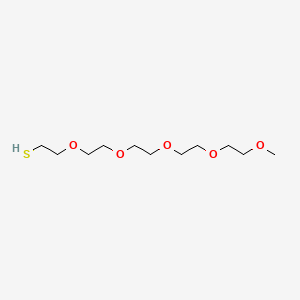

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O5S/c1-12-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17/h17H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMCHSOJDWEEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694787 | |

| Record name | 2,5,8,11,14-Pentaoxahexadecane-16-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524030-00-0 | |

| Record name | 2,5,8,11,14-Pentaoxahexadecane-16-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)